Jatropham

Description

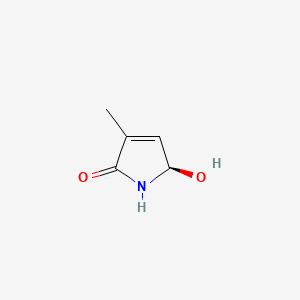

Structure

2D Structure

3D Structure

Properties

CAS No. |

50656-76-3 |

|---|---|

Molecular Formula |

C5H7NO2 |

Molecular Weight |

113.11 g/mol |

IUPAC Name |

(2R)-2-hydroxy-4-methyl-1,2-dihydropyrrol-5-one |

InChI |

InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h2,4,7H,1H3,(H,6,8)/t4-/m1/s1 |

InChI Key |

DORDKUBCRPNETF-SCSAIBSYSA-N |

SMILES |

CC1=CC(NC1=O)O |

Isomeric SMILES |

CC1=C[C@H](NC1=O)O |

Canonical SMILES |

CC1=CC(NC1=O)O |

Appearance |

Solid powder |

Other CAS No. |

50656-76-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-hydroxy-3-methyl-3-pyrrolin-2-one jatropham |

Origin of Product |

United States |

Occurrence and Phytochemical Investigations of Jatropham

Natural Sources and Distribution of Jatropham and Related Alkaloids

This compound and its derivatives are not widely distributed in the plant kingdom. Their occurrence is primarily concentrated within the genus Jatropha, with related compounds also identified in other, unrelated plant genera.

The principal botanical sources of this compound are plants belonging to the genus Jatropha, a member of the Euphorbiaceae family. This genus comprises approximately 170 to 180 species of shrubs and trees. nih.govoilmillplant.com Phytochemical investigations have confirmed the presence of this compound in several species within this genus.

Notably, the compound was first isolated from Jatropha macrorhiza, a perennial shrub native to Arizona, New Mexico, Texas, and northern Mexico. researchgate.netnih.gov This species, commonly known as ragged nettlespurge, is recognized for its large tuberous root. nih.gov Research on J. macrorhiza led to the initial characterization of this compound as an antitumor agent.

Another significant source of this compound and related alkaloids is Jatropha curcas L. nih.gov This species, often called physic nut, is a multipurpose shrub that grows in tropical and subtropical regions across the globe. sphinxsai.com The latex of Jatropha curcas is known to contain a variety of alkaloids, including this compound. nih.gov The presence of these compounds contributes to the traditional medicinal uses of the plant.

The following table summarizes the primary botanical sources of this compound within the Jatropha genus.

| Species | Common Name | Family | Confirmed Presence of this compound |

| Jatropha macrorhiza | Ragged Nettle Spurge | Euphorbiaceae | Yes |

| Jatropha curcas L. | Physic Nut | Euphorbiaceae | Yes |

While the Jatropha genus is the primary source, compounds structurally related to this compound have also been discovered in other plant families. An important example is the identification of a this compound glucoside in the bulbs of Lilium hansonii. psu.edu This plant, also known as Hanson's lily or the Japanese turk's-cap lily, is native to Korea, Japan, and northeastern China. uni-duesseldorf.de The discovery of a this compound derivative in a monocot species from the Liliaceae family indicates a broader, though still limited, distribution of this structural scaffold in the plant kingdom.

Isolation and Characterization Methodologies for this compound

The elucidation of the chemical structure and properties of this compound relies on a series of systematic phytochemical procedures, including extraction, purification, and spectroscopic analysis.

The initial step in isolating this compound involves the extraction of the compound from the plant material. This is typically achieved through solvent extraction methods. For alkaloids like this compound from Jatropha species, this process often begins with the drying and grinding of the plant material, such as the roots or latex, to increase the surface area for solvent penetration.

Commonly used extraction techniques include:

Maceration: This involves soaking the plant material in a solvent for an extended period. For the extraction of compounds from Jatropha gossypiifolia, for instance, dried plant material has been macerated in ethanol.

Soxhlet Extraction: This is a continuous extraction method that offers high efficiency. Solvents such as hexane, petroleum ether, and methanol are frequently employed. For example, Soxhlet extraction has been optimized for obtaining oil from Jatropha curcas seeds, and similar principles apply to the extraction of other phytochemicals.

The choice of solvent is critical and is based on the polarity of the target compound. A series of solvents with increasing polarity, such as hexane followed by ethyl acetate (B1210297) and then methanol, can be used to perform a sequential extraction, which aids in the initial separation of compounds.

Following the initial extraction, the crude extract contains a complex mixture of phytochemicals. Therefore, advanced purification strategies are necessary to isolate this compound. The most common and effective technique for this purpose is chromatography.

Column Chromatography (CC): This is a fundamental purification technique used to separate individual compounds from a mixture. The crude extract is loaded onto a column packed with a stationary phase, such as silica gel. A mobile phase, consisting of a single solvent or a gradient of solvents with increasing polarity, is then passed through the column. For the isolation of compounds from Jatropha podagrica, column chromatography with a gradient of hexane and ethyl acetate has been successfully used. This method allows for the separation of fractions with different chemical compositions.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of column chromatography and to identify the fractions containing the target compound. It is a quick and effective method for analyzing the purity of the isolated fractions.

Once this compound is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecular formula, functional groups, and the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation of organic compounds. One-dimensional (1D) NMR techniques, such as ¹H-NMR and ¹³C-NMR, provide information about the hydrogen and carbon framework of the molecule. For more complex structures, two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. Together, these experiments allow for the unambiguous assignment of the chemical structure of this compound.

Other spectroscopic methods used in the characterization of this compound and related compounds include:

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about any chromophores present in the structure.

Chemical Synthesis and Analog Development of Jatropham

Total Synthesis Strategies for Jatropham

Total synthesis aims to construct a target molecule from readily available, simpler precursors. For this compound, several strategies have been explored, each contributing to the understanding of its structural complexity and reactivity.

Retrosynthetic analysis is a foundational approach in total synthesis, involving the systematic deconstruction of a complex target molecule into simpler, commercially available starting materials or synthons through a series of strategic bond disconnections. fishersci.cafishersci.ca This method enhances chemical understanding and facilitates the practical application of diverse natural substances. For this compound, retrosynthetic planning often focuses on disconnections that lead to key pyrrolinone or pyrrolidinone building blocks. For instance, approaches to related lily alkaloids, which include this compound, outline retrosynthetic concepts involving five key reactants, demonstrating the versatility of these building blocks. nih.gov The preparation of this compound, and related compounds like gigantamide A, has been considered through intramolecular cyclization, often via photocyclization, as a key retrosynthetic step.

The synthesis of this compound has been achieved through various reaction sequences and the development of crucial synthetic intermediates. One notable approach involves the photocyclization of α,β-unsaturated amide aldehydes, which undergo photoisomerization and intramolecular cyclization to yield hydroxy-substituted pyrrolidinone systems. This procedure has been successfully applied to the synthesis of natural this compound.

Another method for the synthesis of racemic this compound involves the regioselective partial reduction of maleimide (B117702) derivatives. Specifically, the reduction of maleimide with diisobutylaluminium hydride (DIBAL) affords racemic this compound. This highlights the utility of readily accessible maleimides as precursors for 5-hydroxypyrrolin-2-ones.

Furthermore, Mannich-type alkylations through cyclic N-acyliminium ions have been employed as intermediates in the synthesis of lily alkaloids, a class of compounds that includes this compound. nih.gov These N-acyliminium ions, due to their electrophilic nature and moderate reactivity, are suitable intermediates for various selective, and potentially stereoselective, reactions. cenmed.com

Key synthetic intermediates and their roles in this compound synthesis are summarized in the table below:

| Intermediate Class / Compound | Role in Synthesis | Relevant Reactions |

| α,β-Unsaturated Amide Aldehydes | Precursors | Photocyclization, intramolecular cyclization |

| Maleimides | Precursors to 5-hydroxypyrrolin-2-ones | Regioselective reduction with DIBAL |

| N-Acyliminium Ions | Electrophilic intermediates | Mannich-type alkylations, stereoselective reactions cenmed.comnih.gov |

| 3-Methyl-3-pyrrolin-2-one (and derivatives) | Building blocks | Synthesis of lily alkaloids nih.gov |

| 5-Ethoxypyrrolidin-2-one | Building blocks | Synthesis of lily alkaloids nih.gov |

Semi-Synthetic Modifications from Naturally Occurring Precursors

Semi-synthesis, or partial chemical synthesis, is a strategy that utilizes chemical compounds isolated from natural sources as starting materials for producing novel compounds. This approach is particularly advantageous for complex natural products, as it can be more cost-effective than total synthesis by reducing the number of necessary chemical steps.

This compound was first isolated from the plant Jatropha macrorhiza. cenmed.com While specific semi-synthetic modifications of this compound itself are not extensively detailed in the provided search results, the general principle of semi-synthesis involves modifying natural compounds to enhance or alter their properties, such as improving activity or reducing adverse effects. This often involves incorporating synthetic components into the molecular structure of the natural product. The chemical diversity, varied substituent positioning, presence of peculiar functional groups, and chirality of natural compounds like this compound make them ideal candidates for derivatization efforts by organic and medicinal chemists to create optimized analogues.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of natural products like this compound are crucial for exploring their biological potential and understanding structure-activity relationships (SAR).

Rational design in chemistry involves a systematic approach to creating new compounds with desired properties, often guided by an understanding of structure-activity relationships. SAR studies aim to elucidate how modifications to a compound's chemical structure influence its biological activity. For natural product analogues, various rational design strategies are employed, including:

Diverted Total Synthesis (DTS): This strategy involves modifying an established total synthesis route to generate a diverse set of analogues.

Function-Oriented Synthesis (FOS): FOS focuses on synthesizing compounds that possess a specific biological function, rather than strictly mimicking a natural product's structure.

Biology-Oriented Synthesis (BIOS): BIOS aims to generate libraries of compounds that are structurally complex and diverse, often inspired by natural product scaffolds, to probe biological pathways.

Complexity to Diversity (CtD): This approach leverages the inherent complexity of natural products to create diverse libraries through strategic modifications.

Hybrid Molecules: Designing molecules that incorporate pharmacophores from two different active compounds to potentially interact with multiple targets or amplify effects.

Biosynthesis-Inspired Synthesis: Mimicking proposed biosynthetic pathways to synthesize natural products and their analogues.

These strategies enable researchers to systematically explore the chemical space around this compound, identifying key structural features responsible for its activity and developing new compounds with improved or novel properties.

Diversity-Oriented Synthesis (DOS) is a contemporary synthetic paradigm focused on generating collections of structurally diverse small molecules to broadly populate chemical space. This approach contrasts with target-oriented synthesis (TOS), which aims to synthesize a single, specific target structure, and medicinal or combinatorial chemistry, which explores dense regions of chemical space around a known lead compound.

The goals of DOS include the efficient synthesis of small molecule collections exhibiting skeletal and stereochemical diversity. DOS pathways are typically branched and divergent, planned in a forward-synthetic direction, maximizing the structural complexity and diversity of the compounds. Key methodologies utilized in DOS include:

Complexity-Generating Reactions: Reactions that rapidly increase the structural complexity of molecules.

Cyclization Steps: Formation of cyclic structures, which are prevalent in natural products like this compound.

Appendage Diversity: Introduction of various functional groups or side chains at different positions to enhance molecular diversity.

Multicomponent Reactions (MCRs): Reactions where three or more reactants combine in a single step to form a product, rapidly building molecular complexity.

Cycloaddition Reactions: Reactions that form new rings by the concerted addition of two or more unsaturated molecules.

By employing DOS, chemists can create extensive libraries of this compound analogues with varied structures, facilitating comprehensive screening for novel biological activities and the discovery of new chemical probes for biological research.

Enzymatic and Chemoenzymatic Synthesis Methodologies (e.g., Lipase-catalyzed kinetic resolution)

Enzymatic and chemoenzymatic methodologies offer highly selective and environmentally benign routes for the synthesis of complex organic molecules, including natural products and their derivatives. These approaches leverage the exquisite specificity of enzymes to achieve transformations that are challenging or impossible through traditional chemical synthesis. A notable application in the context of this compound is the synthesis of its (R)-(-)-enantiomer through lipase-catalyzed kinetic resolution.

The first synthesis of (R)-(-)-5-hydroxy-3-methyl-3-pyrrolin-2-one, known as this compound, was achieved via a lipase-catalyzed kinetic resolution. This pioneering work was reported by researchers including N. Mase, Nishi, and K. Takabe, and published in 1999 researchgate.netexaly.comjst.go.jpshizuoka.ac.jpjst.go.jp. Kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture by exploiting the differential reaction rates of enantiomers in the presence of a chiral catalyst, such as an enzyme jocpr.com. Lipases, a class of enzymes known for their ability to catalyze hydrolysis, esterification, and transesterification reactions, are frequently employed in such resolutions due to their broad substrate specificity and high enantioselectivity, particularly for secondary alcohols jocpr.com.

While the specific detailed research findings, such as exact reaction conditions, yields, and enantiomeric excess values for this particular synthesis of this compound via lipase-catalyzed kinetic resolution, are not available in the provided search snippets, the successful application of this methodology highlights its utility in accessing specific enantiomers of complex natural products. This method is particularly advantageous for producing enantiopure compounds, which are crucial in various fields, including pharmaceuticals, where strict regulations often require the characterization of all possible stereoisomers jocpr.com.

Pharmacological Mechanisms of Action of Jatropham and Its Derivatives

In Vitro Cellular and Molecular Investigations

Modulation of Cellular Pathways (e.g., Antitumor, Antiproliferative Mechanisms, Cell Cycle Modulation)

Research suggests that Jatropham may possess properties that modulate cellular pathways, particularly in the context of antitumor and antiproliferative mechanisms. This compound, isolated from Lilium candidum, has demonstrated significant anti-cancer properties. researchgate.netresearchgate.net Specifically, it exhibited a 66% inhibitory activity against a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate, indicating its potential to interfere with tumor promotion. researchgate.net Furthermore, in vitro experiments have shown that this compound can modulate and decrease the cytotoxic and genotoxic effects induced by the radiomimetic agent zeocin in both Hordeum vulgare (barley) and human lymphocytes. researchgate.net This suggests a protective or modulatory role of this compound against DNA-damaging agents. While some studies on Jatropha curcas extracts mention "anti-cancerous properties" associated with alkaloids like this compound, one report indicated that purified compounds isolated from Jatropha curcas leaves did not show antiproliferative activity, suggesting that the observed effects might be due to the complex mixture of phytochemicals rather than a single isolated compound in that specific context. researchgate.net However, other isolated diterpenoids from Jatropha species, such as jatrophone (B1672808) from Jatropha gossypiifolia and curcusone C from Jatropha curcas, have shown cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (Hep G2), colon cancer (WiDr), cervix cancer (HeLa), and stomach cancer (AGS), with IC50 values ranging from 2.5 µM to 8.97 µM for jatrophone. unila.ac.idresearchgate.netbiomedpharmajournal.orgresearchgate.net Curcusone C was also found to inhibit tumor cell proliferation and cause cell cycle arrest, leading to tumor cell apoptosis by binding to telomeric repeat factor 2 (TRF2). researchgate.net While these findings highlight the anticancer potential within the Jatropha genus, direct, detailed mechanisms of cell cycle modulation or specific antiproliferative IC50 values for isolated this compound against a broad range of cancer cell lines are limited in the provided search results.

Protein Binding and Receptor Interaction Studies (e.g., Human Estrogen Receptor Alpha, Human Progesterone (B1679170) Receptor, Matrix Metalloproteinase-9)

Specific studies detailing the direct binding of isolated this compound to human estrogen receptor alpha (ERα), human progesterone receptor (PR), or Matrix Metalloproteinase-9 (MMP-9) are not explicitly available in the provided search results. General information on protein binding indicates that a drug's efficacy is influenced by its unbound concentration, as only the unbound fraction can traverse cell membranes and exert pharmacological effects. wikipedia.orgevotec.com Common blood proteins involved in drug binding include human serum albumin, lipoprotein, glycoprotein, and α, β, and γ globulins. wikipedia.org While ERα and PR are crucial nuclear receptors involved in various physiological processes and are targets in cancer therapy, direct evidence of this compound's interaction with these specific receptors or MMP-9 remains to be elucidated in the provided literature. researchgate.netscispace.compageplace.denih.govfrontiersin.org

Enzymatic Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, α-Glucosidase)

While extracts of Jatropha curcas have been investigated for their enzymatic inhibitory capacities, specific data for isolated this compound regarding xanthine oxidase (XO) and α-glucosidase (AGI) inhibition are not explicitly detailed. Studies on Jatropha curcas L. extracts demonstrated inhibitory activity against xanthine oxidase. For instance, the ethyl acetate (B1210297) fraction (JE) from J. curcas exhibited xanthine oxidase inhibitory activity with IC50 values of 82.03 µg/ml and 60.42 µg/ml, compared to the positive control allopurinol (B61711) (IC50 of 8.68 µg/ml). dlsu.edu.ph Similarly, Jatropha curcas extracts also showed α-glucosidase inhibitory effects, though Mimosa pudica extracts demonstrated better activity in some cases. dlsu.edu.ph Xanthine oxidase plays a key role in uric acid production, and its inhibitors are used to manage hyperuricemia and gout. researchgate.netscispace.comrevistabionatura.com Alpha-glucosidase inhibitors are important in managing postprandial hyperglycemia by retarding carbohydrate breakdown and glucose absorption. ms-editions.clnih.govsemanticscholar.org However, the precise contribution and inhibitory mechanisms of isolated this compound to these observed activities in the extracts require further dedicated investigation.

Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates various microbial behaviors, including virulence factor production and biofilm formation. scielo.brmdpi.comfrontiersin.org Inhibition of QS, known as quorum quenching (QQ), can occur through several mechanisms: inhibiting the synthesis of signal molecules (autoinducers), enzymatic degradation of signal molecules, or blocking the binding of signal molecules to their receptors. scielo.brmdpi.com While the broad antimicrobial potential of Jatropha curcas extracts has been noted, and this compound is identified as an alkaloid present in the plant, direct studies specifically detailing this compound's role as a quorum sensing inhibitor or its precise mechanisms of QS inhibition are not explicitly available in the provided information. japsonline.com Research on QS inhibitors from natural sources is an active area, aiming to combat multidrug-resistant bacteria by attenuating virulence without necessarily killing the pathogens. mdpi.comresearchgate.net

Investigation of Antiviral Mechanisms (e.g., against SARS-CoV-2 main protease)

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro or 3CL protease) is a critical enzyme for viral replication and maturation, making it a significant target for antiviral drug development. nih.govfrontiersin.orgrevistabionatura.commdpi.commedkoo.commdpi.comnih.gov Inhibition of Mpro can occur through covalent or non-covalent mechanisms, often involving binding to the catalytic cysteine residue (Cys145) in the active site. nih.govrevistabionatura.commdpi.commdpi.comnih.gov While the Jatropha genus has been broadly mentioned in the context of "mechanisms against viral, bacterial, fungal and parasitic infections," and this compound itself has been broadly mentioned as having "anti-cancerous properties" researchgate.netnih.gov, specific investigations into the antiviral mechanisms of isolated this compound, particularly against SARS-CoV-2 main protease, are not detailed in the provided search results. The existing literature primarily focuses on other compounds or general approaches for Mpro inhibition.

Studies on Antimicrobial Mechanisms against Bacterial and Fungal Pathogens

Data Tables

Due to the limited availability of specific quantitative data (e.g., IC50, MIC values) directly attributed to isolated this compound for each mechanism, comprehensive interactive data tables cannot be generated for all subsections as requested. However, where data for Jatropha extracts or other isolated compounds from the genus were available and relevant to the discussion, they have been described in the text.

Preclinical Mechanistic Studies in Animal Models

Preclinical mechanistic studies are crucial for understanding how a compound interacts with biological systems in vivo. While extensive and detailed animal model studies focusing solely on this compound's specific pharmacological mechanisms are not widely reported in the current literature, general principles of preclinical research provide context for its potential investigation. Animal models, such as rodents (mice and rats), are frequently employed due to their genetic similarity to humans and their utility in mimicking disease conditions to investigate molecular and cellular changes. eurekaselect.commedkoo.compolyplus-sartorius.comdntb.gov.ua

In Vivo Modulation of Specific Biochemical Pathways

The modulation of specific biochemical pathways by this compound in vivo would logically extend from its observed in vitro activities, particularly its antioxidant and genoprotective roles. If studied in animal models, this compound would likely be investigated for its influence on pathways related to oxidative stress response and DNA repair.

For example, in vivo studies could aim to quantify the impact of this compound on:

Antioxidant Enzyme Systems: Modulation of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are critical in neutralizing reactive oxygen species.

Lipid Peroxidation Pathways: Assessment of markers like malondialdehyde (MDA) in tissues, which indicate oxidative damage to lipids. ctdbase.org

DNA Damage Response Pathways: Investigation of key proteins and enzymes involved in DNA repair mechanisms (e.g., PARP, ATM, ATR, DNA ligases) and the resolution of DNA lesions like double-strand breaks. ctdbase.org

While specific data tables detailing in vivo modulation of these pathways by this compound are not explicitly available in the current search results, the in vitro evidence strongly suggests these as relevant areas for in vivo exploration.

Table 1: Potential Biochemical Pathway Modulations by this compound (Hypothetical in vivo Study Design)

| Pathway/Marker | Expected Modulation (Based on in vitro data) | Measurement Method (Example) |

| Oxidative Stress (MDA, H2O2) | Decrease | Spectrophotometric assays, Fluorometry |

| DNA Double-Strand Breaks | Accelerated Rejoining | Constant Field Gel Electrophoresis |

| Antioxidant Enzyme Activity | Increase (e.t., SOD, CAT, GPx) | Enzyme activity assays |

Target Engagement and Pharmacodynamic Biomarker Analysis

Target engagement refers to the binding of a drug to its intended molecular target, while pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effects. nih.goveurekaselect.comscribd.com For this compound, given its reported activities, potential target engagement and PD biomarker analysis would focus on confirming its interaction with cellular processes related to antioxidant defense and DNA integrity.

Direct target engagement for this compound is not explicitly defined in the provided information. However, indirect PD biomarkers could be measured to infer its effects. These could include:

DNA Repair Protein Expression/Activity: Changes in the levels or activity of proteins involved in DNA repair pathways following this compound administration.

Inflammatory Markers: Given the link between oxidative stress and inflammation, relevant inflammatory cytokines or mediators could serve as PD biomarkers.

The absence of specific in vivo target engagement or PD biomarker data for this compound in the current search results indicates a gap in the detailed mechanistic understanding of this compound in complex biological systems. However, the conceptual framework for such analyses would involve correlating this compound concentrations with changes in these proposed biomarkers to confirm its biological activity and mechanistic pathway modulation in vivo.

Table 2: Potential Pharmacodynamic Biomarkers for this compound (Hypothetical in vivo Study Design)

| Biomarker Category | Specific Biomarker (Example) | Expected Effect (Based on in vitro data) | Measurement Method (Example) |

| Oxidative Stress | Reduced MDA levels | Decrease | HPLC, Spectrophotometry |

| DNA Damage | Reduced DSB frequency | Decrease | Comet assay, γH2AX staining |

| Antioxidant Capacity | Increased total antioxidant capacity | Increase | ORAC assay, FRAP assay |

Advanced Analytical and Computational Methodologies in Jatropham Research

High-Resolution Analytical Techniques

High-resolution analytical techniques are fundamental for the definitive characterization of Jatropham, offering insights into its elemental composition, molecular fragmentation, and precise three-dimensional arrangement.

Advanced Mass Spectrometry Applications (e.g., LC-HRMS, GC-MS)

Mass spectrometry (MS) is a cornerstone in the structural elucidation of organic compounds, including natural products like this compound. It provides critical information regarding the molecular weight and elemental composition of a substance. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-ToF) instruments, are utilized to determine accurate masses of molecular ions, allowing for the confident assignment of molecular formulas. currenta.demdpi.com

The coupling of MS with chromatographic separation techniques, such as Liquid Chromatography (LC-MS) and Gas Chromatography (GC-MS), enhances its utility for analyzing complex mixtures. LC-MS is particularly suitable for non-volatile and semi-volatile substances, while GC-MS is employed for volatile and semi-volatile compounds. currenta.dephenomenex.com Both techniques, when combined with tandem mass spectrometry (MS/MS), enable detailed structural characterization by fragmenting the intact molecular ions into key fragment ions. mdpi.comnih.gov This fragmentation provides a "fingerprint" that helps in identifying specific substructures within the molecule. For instance, electron ionization (EI) in GC-MS leads to heavy fragmentation, yielding valuable structural information, while chemical ionization (CI) is often used to detect molecular peaks. currenta.de While these advanced MS techniques are crucial for the comprehensive analysis of natural products, specific detailed mass spectrometry data for this compound was not explicitly detailed in the provided research findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity, chemical environment, and spatial relationships of atoms within a molecule. ox.ac.uk Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments are routinely applied. 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial information about proton-proton and proton-carbon connectivities, respectively, which are vital for constructing the molecular skeleton. researchgate.netox.ac.uk

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the most definitive method for determining the absolute stereochemistry and full three-dimensional structure of crystalline compounds. researchgate.netnih.gov This technique relies on the diffraction pattern produced when X-rays interact with the electrons in a crystal. By analyzing these patterns, the precise atomic positions within the crystal lattice can be determined. For chiral molecules like this compound, X-ray crystallography can unequivocally assign the absolute configuration by exploiting the phenomenon of anomalous dispersion (or resonant scattering), which causes small intensity differences in Bijvoet pairs of reflections for non-centrosymmetric crystals. researchgate.netmit.edusoton.ac.uk

Historically, the presence of heavier atoms (e.g., sulfur, chlorine) was often necessary to generate a sufficiently strong anomalous signal for confident absolute configuration determination. However, advancements in X-ray sources, detectors, and computational methods (such as the Hooft-Spek approach or the Parsons quotient method) now enable the confident determination of absolute configurations even for light-atom organic compounds where oxygen is the heaviest atom, provided high-quality single crystals can be obtained. researchgate.netmit.edu While the revised structure of this compound was further verified by distinct syntheses, implying crystallographic confirmation, specific detailed X-ray crystallographic data for this compound was not provided in the available search results. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques play a complementary role to experimental methods, offering predictive capabilities and dynamic insights into molecular behavior and interactions.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred binding orientation (binding mode) and affinity of a small molecule (ligand), such as this compound, within the active site of a macromolecular target, typically a protein. openaccessjournals.comresearchgate.net This technique is crucial in drug discovery for identifying potential drug candidates, analyzing ligand-protein interactions at an atomic level, and optimizing ligand structures to enhance binding affinity. openaccessjournals.comnih.gov

By simulating the binding process in silico, molecular docking provides valuable insights into the binding mechanisms and energetics, helping researchers understand how a compound might exert its biological effects. openaccessjournals.com It allows for the exploration of thousands or even millions of potential ligands in a time-efficient manner, acting as a virtual experiment. openaccessjournals.com While molecular docking is widely applied to study bioactive compounds from natural sources, specific detailed molecular docking simulations involving this compound and a defined protein target were not found in the provided search results. Studies have, however, applied molecular docking to other bioactive compounds from Jatropha tanjorensis to predict molecular interactions with P. falciparum target receptors. unn.edu.ng

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique that provides insights into the structural, dynamical, and thermodynamical properties of molecular systems over time. mdpi.com Unlike static docking simulations, MD simulations capture the dynamic behavior of molecules, including conformational flexibility and stability, which are crucial for understanding biological processes. mdpi.commdpi.comnih.gov

In the context of ligand-protein interactions, MD simulations can be used to study the stability of protein-ligand complexes, evaluate the binding energetics and kinetics, and explore the conformational changes that occur upon binding. mdpi.commdpi.comresearchgate.net Parameters such as Root Mean Square Deviation (RMSD) are monitored to assess the structural stability and flexibility of protein-ligand complexes throughout the simulation. mdpi.combiorxiv.org MD simulations are particularly valuable for understanding how protein flexibility affects ligand binding and for generating different protein conformers for ensemble docking approaches. mdpi.com While MD simulations are extensively used in drug discovery and for analyzing natural product interactions, specific detailed molecular dynamics simulation results for this compound itself were not found in the provided research findings.

Compound Names and PubChem CIDs

Biotechnological Approaches for Jatropham Production and Optimization

Plant Tissue Culture and Micropropagation for Biomass Production

Plant tissue culture and micropropagation techniques are crucial for the efficient and large-scale production of Jatropha curcas biomass, which in turn can serve as a source for Jatropham extraction. These methods enable the rapid multiplication of elite germplasm and provide a consistent supply of plant material independent of seasonal variations mdpi.comresearchgate.netgoogle.comacademicjournals.org.

Development of Efficient Explant Selection and Sterilization Protocols

The success of Jatropha tissue culture hinges on the selection of appropriate explants and the implementation of effective sterilization protocols to prevent microbial contamination cabidigitallibrary.orggoogle.comsut.ac.thnih.gov. Various explant types from Jatropha curcas have been successfully utilized for in vitro propagation, including nodal segments, leaf discs, cotyledons, hypocotyls, and petioles mdpi.comcabidigitallibrary.orgacademicjournals.orgsut.ac.thtandfonline.compsu.edugoogle.com.

Efficient sterilization protocols are critical for establishing aseptic cultures. Common sterilizing agents include sodium hypochlorite (B82951) (NaClO), hydrogen peroxide (H2O2), and mercury dichloride (HgCl2) cabidigitallibrary.orgsut.ac.thtandfonline.com. For instance, surface sterilization of petioles with 2% sodium hypochlorite for 15 minutes followed by multiple rinses in sterile distilled water has been reported tandfonline.com. Another study found that 0.1% HgCl2 for 5 minutes was optimal for sterilizing axillary buds, yielding a high establishment rate of 82% sut.ac.th. For leaf explants, 5% hydrogen peroxide has been shown to result in 47.0% green explants without contamination cabidigitallibrary.org. The choice of sterilization agent and duration is often explant- and species-dependent sut.ac.th.

Table 1: Examples of Explant Sterilization Protocols in Jatropha curcas

| Explant Type | Sterilizing Agent & Concentration | Duration | Outcome/Reference |

| Petioles | 2% Sodium Hypochlorite | 15 min | Effective sterilization tandfonline.com |

| Axillary Buds | 0.1% HgCl2 | 5 min | 82% establishment rate sut.ac.th |

| Leaf Explants | 5% Hydrogen Peroxide | N/A | 47% green explants without contamination cabidigitallibrary.org |

Callus Induction, Organogenesis, and Shoot/Root Regeneration

Once explants are sterilized, the next steps involve inducing undifferentiated cell masses (callus) or directly regenerating shoots and roots (organogenesis) through precise manipulation of plant growth regulators (PGRs) in the culture medium nih.gov.

Callus induction in Jatropha curcas has been achieved using Murashige and Skoog (MS) medium supplemented with various combinations of auxins and cytokinins mdpi.comcabidigitallibrary.orgpsu.eduscielo.sa.crthaiscience.infomdpi.com. For example, a combination of 6-benzyladenine (BA) and indole-3-butyric acid (IBA) successfully generated callus from leaf explants, with 90.5% callus formation observed cabidigitallibrary.org. Other effective combinations include naphthalene (B1677914) acetic acid (NAA) and kinetin (B1673648) (Kn) from epicotyls cabidigitallibrary.org. Compact and friable calli have been induced, with friable calli generally preferred for suspension cultures scielo.sa.crthaiscience.info.

Organogenesis, the process of forming new organs from differentiated cells, can occur directly from explants or indirectly via a callus phase nih.gov. Direct shoot organogenesis has been induced from cotyledon explants on MS medium supplemented with thidiazuron (B128349) (TDZ) sut.ac.th. For indirect organogenesis, shoots can be regenerated from callus; for instance, MS medium supplemented with 2.0 mg/L BA and 0.5 mg/L indole-3-acetic acid (IAA) yielded the highest shoot regeneration percentage and shoot height from callus thaiscience.info. Root induction is typically achieved by transferring shoots to media containing auxins such as IBA, often at half-strength MS medium cabidigitallibrary.orgsut.ac.th. A 40% root induction rate was obtained after culturing shoots on MS medium with 0.5 mg/L IBA and 30 mg/L phloroglucinol (B13840) sut.ac.th.

Table 2: Key PGRs and Their Effects on Jatropha curcas Tissue Culture

| Process | Explant Type | PGRs (Concentration) | Outcome/Effect | Reference |

| Callus Induction | Leaf | BA + IBA (various combinations, e.g., 0.5-2.0 mg/L each) | 90.5% callus formation, friable callus cabidigitallibrary.org | cabidigitallibrary.org |

| Callus Induction | Cotyledonary tissue | 1.5 mg/L BAP + 0.05 mg/L IBA | 70.8% callus formation cabidigitallibrary.org | cabidigitallibrary.org |

| Shoot Induction (Indirect) | Callus | 2.0 mg/L BA + 0.5 mg/L IAA | Highest shoot regeneration percentage and shoot height thaiscience.info | thaiscience.info |

| Shoot Induction (Direct) | Cotyledon | 2 mg/L TDZ | Shoot regeneration sut.ac.th | sut.ac.th |

| Root Induction | Shoots | 0.5 mg/L IBA + 30 mg/L Phloroglucinol | 40% root induction rate sut.ac.th | sut.ac.th |

Somatic Embryogenesis for Scalable Propagation

Somatic embryogenesis, the development of embryos from somatic cells, is a highly efficient method for the large-scale propagation of plants and is considered a powerful tool for genetic improvement due to its single-cell origin academicjournals.orgnih.govcore.ac.uk. This technique allows for the production of numerous plants throughout the year and facilitates the derivation of plants with desired characteristics, such as disease resistance or high yields mdpi.comacademicjournals.orgcore.ac.uk.

In Jatropha curcas, somatic embryogenesis has been successfully established using various explants mdpi.comacademicjournals.org. Studies have shown that specific concentrations and combinations of auxins and cytokinins in the growth medium are crucial for the formation of different types of somatic embryos mdpi.com. For instance, a combination of 1.5 mg/L KIN and 0.05 mg/L 2,4-D was found suitable for secondary embryo formation, leading to rapid proliferation and a high number of secondary embryos (77.5 embryos per primary embryo) core.ac.uk. The addition of proline, particularly at 300 mg/L, has also been shown to significantly increase the number and fresh weight of embryos core.ac.uk. While direct research on this compound yield enhancement through somatic embryogenesis in Jatropha is limited, the general principle of increased biomass and the potential for secondary metabolite production in somatic embryo cultures of other medicinal plants suggest its applicability for this compound itb.ac.id.

Genetic Transformation for Metabolite Enhancement

Genetic transformation offers a precise way to modify Jatropha curcas to enhance the production of specific secondary metabolites like this compound. This involves manipulating genes involved in the biosynthetic pathways of these compounds cabidigitallibrary.orgnih.gov.

Strategies for Gene Overexpression and Gene Silencing of Biosynthetic Genes

Strategies for metabolite enhancement in Jatropha include gene overexpression and gene silencing of key biosynthetic genes. Genes encoding enzymes involved in secondary metabolism have been identified in Jatropha curcas plos.org.

Gene Overexpression: This approach involves increasing the expression of genes that promote the synthesis of desired metabolites. For example, overexpression of the JcSEUSS1 gene in Jatropha curcas significantly promoted the accumulation of anthocyanins, a class of important secondary metabolites genbreedpublisher.comgenbreedpublisher.com. This was linked to the upregulation of genes like chalketone synthase (JcCHS) and chalketone isomerase (JcCHI), which are involved in anthocyanin biosynthesis genbreedpublisher.com. While this example focuses on anthocyanins, it demonstrates the feasibility of using gene overexpression to boost secondary metabolite production in Jatropha.

Gene Silencing: Conversely, gene silencing techniques, such as RNA interference (RNAi) or virus-induced gene silencing (VIGS), can be employed to downregulate genes that divert metabolic precursors away from the desired pathway or synthesize undesirable compounds nih.govijbs.comtaylorfrancis.com. In Jatropha, RNAi technology has been successfully used to reduce the levels of toxic phorbol (B1677699) esters by downregulating casbene (B1241624) synthase, a precursor to phorbol esters nih.gov. Similarly, gene silencing has altered fatty acid composition, demonstrating the ability to manipulate specific metabolic pathways nih.govijbs.com. These applications highlight the potential for using gene silencing to optimize this compound production by reducing competing pathways or enhancing precursor availability.

Application of Genome Editing Technologies (e.g., CRISPR/Cas) for Trait Improvement

Genome editing technologies, particularly the CRISPR/Cas system, represent a revolutionary advancement for precise and efficient modification of plant genomes taylorfrancis.comiaea.orgnih.govmdpi.com. This technology allows for targeted alterations in specific genes, offering unprecedented control over metabolic pathways for trait improvement nih.gov.

The CRISPR/Cas9 system has been successfully established for Jatropha curcas to modify biosynthetic pathways related to commercially important traits, including fatty acid, protein, and toxin biosynthesis iaea.org. This involves introducing the Cas9 gene and guide RNA (gRNA) expression cassettes to induce targeted mutations iaea.org. The ability to create frameshift-inducing INDEL mutations at expected positions has been demonstrated in J. curcas leaf discs transformed via Agrobacterium tumefaciens iaea.org. This provides a powerful tool to fine-tune the expression of genes directly involved in this compound biosynthesis or to eliminate genes that negatively impact its accumulation. The precision of CRISPR/Cas makes it a highly promising tool for enhancing this compound content in Jatropha curcas by optimizing its metabolic pathways taylorfrancis.comiaea.orgnih.gov.

In Vitro Cell Suspension and Bioreactor Cultures for Secondary Metabolite Synthesis

Plant cell suspension cultures and bioreactor systems offer a controlled and scalable alternative to traditional field cultivation for the production of valuable secondary metabolites. These in vitro methods circumvent issues such as seasonal variations, geographical limitations, and susceptibility to pests and diseases that affect whole-plant cultivation. The establishment of Jatropha curcas cell cultures has been explored for the in vitro synthesis of various compounds and biomass.

Studies have demonstrated the feasibility of establishing Jatropha curcas cell suspension cultures from calli, with growth parameters such as fresh weight, dry weight, and packed cell volume being evaluated. For instance, cell suspension cultures initiated from 35-day-old Jatropha curcas calli showed significant cell growth, with a maximum biomass of 194.9 g/L fresh weight, 6.59 g/L dry weight, and 17.3% packed volume after 35 days scielo.sa.cr. The choice of carbon source, such as sucrose, has been shown to influence biomass production in these cultures scielo.sa.cr.

Bioreactors are increasingly employed for the industrial-scale production of plant cell suspensions, offering advantages in terms of homogeneity, scalability, and ease of handling mdpi.com. Various bioreactor configurations, including stirred tanks, bubble beds, and membrane bioreactors, have been designed and utilized for the optimization and accumulation of specialized metabolites from plant cell cultures mdpi.com. While these systems hold significant promise for the large-scale synthesis of plant-derived secondary metabolites (PDSM), detailed research specifically on the direct production, yield optimization, or elicitation strategies tailored for this compound within Jatropha curcas cell suspension or bioreactor cultures is not extensively documented in the current literature. Most studies on Jatropha curcas cell cultures tend to focus on the production of lipids, fatty acids, or other toxic compounds like phorbol esters nih.gov. However, the general principles and advancements in plant cell culture and bioreactor technology for secondary metabolite synthesis suggest a potential avenue for future targeted research on this compound.

Environmental and Physiological Factors Influencing this compound Production in Plants

Environmental Factors: Climatic conditions play a crucial role in Jatropha curcas latex production. Low temperatures and rainfall have been observed to affect latex yield scielo.br. During periods of low temperatures and leaf fall, typically after fruit harvest, the plant may remobilize assimilates to generate greater latex production scielo.br. Jatropha curcas is sensitive to cold and frost, and low temperatures can lead to a decline in plant growth, redirecting nutrients for storage in other organs scielo.br.

Soil conditions, including pH, structure, and nutrient availability, also impact plant growth and, consequently, secondary metabolite synthesis. Jatropha curcas can tolerate a wide range of edaphic conditions, including sandy, acidic, and alkaline soils with pH ranging from 5.5 to 8.5 nih.gov. However, optimal growth and productivity are achieved under suitable conditions. Water availability is another critical environmental factor; while Jatropha curcas is known for its drought resistance, extreme water scarcity can reduce plant growth scielo.br.

Physiological Factors: Physiological characteristics of the Jatropha curcas plant are intrinsically linked to its latex and secondary metabolite production. Plant height has been positively associated with latex production, whereas fruit production can have a negative impact, as the plant prioritizes assimilates for fruit development over secondary compound synthesis scielo.br. This suggests a potential trade-off between reproductive output and the accumulation of certain secondary metabolites in the latex.

While these studies provide insights into the factors influencing Jatropha curcas latex production, specific quantitative data on how these environmental and physiological variables directly modulate the concentration or yield of this compound within the latex remain limited. Further research is needed to elucidate these precise relationships for targeted optimization of this compound production in Jatropha curcas.

Future Directions and Emerging Research Avenues for Jatropham

Integrated Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding

Integrated omics approaches are crucial for a holistic understanding of Jatropham's biosynthesis, physiological roles, and interactions within biological systems. Research on the Jatropha curcas plant, a primary source of this compound, has already benefited from these technologies. The first Jatropha genome, approximately 400 million base pairs in size, has been sequenced, providing a foundational genomic blueprint. ontosight.ai Transcriptomic studies, including the sequencing of a full-length cDNA library from Jatropha curcas L. seeds, have revealed extensive gene discovery, with 252 contigs from 271 expressed sequence tags (ESTs). ontosight.ai

Proteomic analyses have identified numerous proteins in Jatropha seeds, embryos, and latex. For instance, a proteomic study of the J. curcas embryo identified 564 proteins, with 206 of these not previously found in other plant tissues. researchgate.net Another investigation identified 459 proteins from J. curcas latex, highlighting the necessity of combining multiple extraction methods for comprehensive proteome coverage. ijrpr.com Quantitative proteomic strategies have also been applied to analyze protein profiles in roots, leaves, and endosperm of J. curcas genotypes, identifying 5068 unique proteins and revealing differentially abundant proteins related to phorbol (B1677699) ester levels. cdutcm.edu.cn Metabolomic profiling has been instrumental in characterizing the composition of Jatropha oil, including its lipid profile and sterol concentrations. ontosight.ai Untargeted metabolomic analysis of J. curcas leaves and roots has also been conducted to understand metabolic differences in genotypes with varying phorbol ester content. researchgate.net Applying these integrated omics approaches directly to this compound research will enable a deeper understanding of its biosynthetic pathways, regulatory networks, and molecular targets, paving the way for targeted modifications and enhanced production.

Exploration of Novel Therapeutic Applications Beyond Current Scope

This compound exhibits promising bioactive properties, including antimicrobial, antifungal, and potential anticancer activities, making it a compelling candidate for novel therapeutic development. wikipedia.orgresearchgate.netwikimedia.orgimpactfactor.orguni.lulipidmaps.orgsci-hub.se Studies have indicated its ability to modulate and reduce the cytotoxic and genotoxic effects of zeocin, suggesting a role in mitigating cellular damage. researchgate.netnih.govimrpress.com The broader Jatropha genus is known for a wide spectrum of bioactivities, including anti-inflammatory, antioxidant, insecticidal, larvicidal, and acetylcholinesterase inhibition, which provides a rich context for exploring further applications of this compound. researchgate.netguidetopharmacology.orgfishersci.ca Future research could focus on:

Targeted Anticancer Therapies: Investigating this compound's precise mechanisms of action against various cancer cell lines, potentially through specific protein interactions or signaling pathways.

Broad-Spectrum Antimicrobials: Expanding studies on its antimicrobial and antifungal properties against drug-resistant pathogens, exploring its efficacy in diverse infection models.

Immunomodulatory Effects: Delving into its potential to modulate immune responses, which could lead to applications in autoimmune diseases or inflammatory conditions.

Neuroprotective Agents: Given the plant's traditional uses and the bioactive nature of its compounds, exploring this compound's role in neuroprotection and neurological disorders.

Green Chemistry and Sustainable Production Methodologies for this compound

The development of environmentally friendly and sustainable methods for producing this compound is a critical future direction. The Jatropha curcas plant itself is recognized for its potential in sustainable practices, such as biodiesel production on marginal lands, contributing to soil protection and carbon sequestration. researchgate.netnih.govnih.govresearchgate.netnih.govwikipedia.org Green synthesis approaches utilizing Jatropha extracts have already been successfully employed for the production of various nanoparticles (e.g., silver, copper, zinc sulfide, titanium dioxide), demonstrating the plant's inherent "green" chemical capabilities. ontosight.aiuni.luuni.lutruemeds.in

For this compound specifically, future efforts in green chemistry could include:

Enzymatic Synthesis/Biocatalysis: Exploring enzymatic pathways for this compound synthesis or modification, such as lipase-catalyzed kinetic resolution, which offers a more sustainable alternative to traditional chemical synthesis.

Optimized Extraction Techniques: Developing advanced, solvent-free or low-solvent extraction and purification methods from natural sources to minimize environmental impact and improve yield.

Metabolic Engineering: Genetically engineering Jatropha plants or microbial systems to enhance this compound biosynthesis, leading to higher yields and more efficient production.

Waste Valorization: Investigating the utilization of Jatropha plant by-products from this compound extraction processes for other valuable applications, aligning with a circular economy model.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) algorithms holds immense potential to accelerate this compound's drug discovery pipeline. While direct applications for this compound are emerging, computational approaches, such as molecular docking, have already been used to identify Jatropha curcas compounds as potential leads for xanthine (B1682287) oxidase inhibitors. sci-hub.se Future applications of AI and ML in this compound research could include:

Virtual Screening: Utilizing AI-powered virtual screening platforms to identify novel this compound analogues with enhanced potency, selectivity, and drug-like properties.

Predictive Modeling: Developing ML models to predict this compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, reducing the need for extensive experimental testing.

Target Identification: Employing AI to analyze omics data (genomics, proteomics) to identify novel biological targets for this compound and its derivatives.

De Novo Design: Using generative AI models to design entirely new chemical entities based on this compound's core structure, optimizing for specific therapeutic activities.

Retrosynthesis Prediction: Applying AI to predict optimal synthetic routes for this compound and its analogues, facilitating more efficient and cost-effective production.

Nanotechnology Applications for Enhanced Research and Potential Applications

Nanotechnology offers transformative opportunities to enhance the research and application of this compound. While Jatropha plant extracts are already widely used for the green synthesis of various nanoparticles with antimicrobial and anticancer properties, the focus for this compound specifically lies in leveraging nanoscale systems for improved efficacy and targeted delivery. ontosight.aiuni.lutruemeds.in Future directions include:

Nanocarrier Systems: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) to improve its solubility, bioavailability, and stability, as well as to enable targeted delivery to specific cells or tissues.

Enhanced Bioavailability: Utilizing nanotechnology to overcome challenges related to this compound's absorption and distribution in biological systems, potentially leading to lower effective doses.

Controlled Release: Designing smart nanocarriers that enable controlled and sustained release of this compound, optimizing its therapeutic window and reducing side effects.

Diagnostic Tools: Developing nanobiosensors or nanomaterials conjugated with this compound for advanced detection and imaging in biological research.

Nanotoxicology Studies: Thoroughly investigating the safety and potential nanotoxicity of this compound-loaded nanocarriers to ensure their clinical viability.

Continued Exploration of Unutilized Natural Resources for this compound and Novel Analogues

This compound's natural origin from diverse plant species, including Jatropha and Lilium, underscores the vast potential of unutilized natural resources for discovering new sources and novel analogues. wikipedia.orgresearchgate.netepa.gov The Jatropha genus alone comprises 160-175 species, many of which remain underexplored for their phytochemical content. lipidmaps.org This rich biodiversity represents a significant reservoir for new bioactive compounds structurally related to this compound.

Future research should prioritize:

Biodiversity Screening: Systematically screening diverse Jatropha species and other plant families known to produce similar secondary metabolites for novel this compound analogues with enhanced or distinct biological activities.

Endophytic Microorganisms: Investigating the potential of endophytic fungi and bacteria associated with this compound-producing plants, as these microorganisms can often synthesize the same or related compounds.

Biosynthesis Pathway Elucidation: Deepening the understanding of this compound's biosynthetic pathways in various natural sources to identify key enzymes and genes that could be exploited for synthetic biology approaches.

Chemodiversity Analysis: Employing advanced analytical techniques (e.g., high-resolution mass spectrometry, NMR) to characterize the chemodiversity within Jatropha populations, identifying genotypes with higher this compound content or unique analogue profiles.

Traditional Knowledge Integration: Collaborating with indigenous communities and ethnobotanists to identify traditionally used plants that may contain this compound or similar compounds, providing valuable leads for discovery.

Q & A

Q. Table 1: Comparison of this compound Synthesis Pathways

| Method | Starting Material | Key Step | Yield | Challenges |

|---|---|---|---|---|

| Li-thiolate addition | Pyrrolidinone | Thiolate addition | 7.9% | Complex mixtures, low stability |

| Methoxyfuranone pathway | 7.12 | Oxidation + elimination | 77% | Requires optimized purification |

How can researchers resolve contradictory data in this compound synthesis, such as inconsistent yields under similar conditions?

Advanced Research Focus

Contradictory results often arise from subtle variations in reaction parameters or purification methods. Methodological strategies include:

- Controlled Replication : Systematically varying parameters (e.g., solvent polarity, temperature) while keeping other variables constant to identify critical factors .

- Analytical Cross-Validation : Using complementary techniques (e.g., NMR, HPLC-MS) to verify product identity and purity, especially when yields differ across studies .

- Statistical Analysis : Applying tools like Design of Experiments (DoE) to model interactions between variables and isolate optimal conditions .

What experimental design principles should guide the characterization of this compound derivatives?

Basic Research Focus

Characterization requires a multi-modal approach:

- Spectroscopic Profiling : Compare H/C NMR shifts with literature data (e.g., this compound’s pyrrolidinone core vs. synthetic analogs) .

- Chromatographic Purity : Use HPLC with UV/vis or mass detection to confirm enantiomeric excess in asymmetric syntheses .

Advanced Consideration : For novel derivatives, X-ray crystallography or computational modeling (DFT) can resolve stereochemical ambiguities .

How can researchers address gaps in mechanistic understanding of this compound’s bioactivity?

Advanced Research Focus

Current literature lacks detailed mechanistic studies. Methodological recommendations:

- In Silico Screening : Perform molecular docking to predict this compound’s interactions with biological targets (e.g., enzyme active sites) .

- Metabolomic Profiling : Use LC-MS/MS to track metabolite formation in cellular assays, linking structural features to activity .

What strategies improve the scalability of this compound synthesis for preclinical studies without compromising enantioselectivity?

Q. Advanced Research Focus

- Catalyst Optimization : Transition from stoichiometric bases (e.g., EtN) to asymmetric organocatalysts or immobilized enzymes for greener, scalable processes .

- Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce side reactions in thiolate addition steps .

How should researchers design experiments to explore this compound’s structure-activity relationships (SAR)?

Q. Methodological Framework

Library Synthesis : Prepare analogs with modifications to the pyrrolidinone core (e.g., alkylation, fluorination) .

Bioassay Standardization : Use cell-based assays (e.g., cytotoxicity screening) under controlled conditions (pH, temperature) to ensure comparability .

Data Correlation : Apply multivariate analysis to link structural descriptors (e.g., logP, steric bulk) with bioactivity .

What are the best practices for ensuring reproducibility in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.